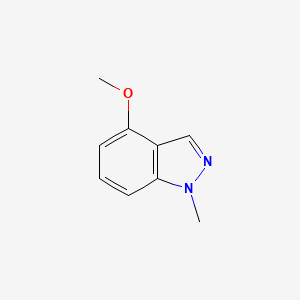

4-Methoxy-1-methyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-8-4-3-5-9(12-2)7(8)6-10-11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBWCSXHZYLBFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305607 | |

| Record name | 4-Methoxy-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337880-32-6 | |

| Record name | 4-Methoxy-1-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337880-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Spectroscopic Characterization of 4-Methoxy-1-methyl-1H-indazole

[1]

Part 1: Executive Summary & Strategic Importance

4-Methoxy-1-methyl-1H-indazole represents a critical pharmacophore in modern drug discovery, serving as a bioisostere for indole and purine scaffolds. Its structural rigidity and specific hydrogen-bond acceptor capabilities make it a frequent core in kinase inhibitors (e.g., VEGFR, PARP inhibitors) and GPCR ligands (e.g., 5-HT antagonists).[1]

The primary analytical challenge in working with this scaffold is regioisomerism .[1] The methylation of 4-methoxy-1H-indazole yields two isomers: the thermodynamically favored N1-methyl (target) and the kinetically competitive N2-methyl (impurity). Because these isomers possess identical mass and similar polarity, definitive structural assignment requires a rigorous spectroscopic strategy.[1]

This guide provides a self-validating protocol for the unambiguous identification of 4-Methoxy-1-methyl-1H-indazole, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to rule out the N2-isomer.

Part 2: Structural Characterization Strategy

The validation of this molecule relies on a "Triangulation Method" involving 1H NMR chemical shifts, 2D NOESY spatial correlations, and 13C chemical shift logic.[1]

The N1 vs. N2 Regioselectivity Challenge

The indazole ring contains two nitrogen atoms capable of alkylation.[1] The presence of the electron-donating methoxy group at the C4 position electronically biases the ring, but separation of isomers remains critical.[1]

-

N1-Isomer (Target): Generally more stable (aromatic sextet preserved in the benzene ring).

-

N2-Isomer (Impurity): Quinoid-like character; often formed as a minor byproduct (10-30%) depending on base/solvent conditions.

Visualization: Isomer Differentiation Workflow

Figure 1: Analytical workflow for separating and confirming the N1-methyl regioisomer.

Part 3: Detailed Spectroscopic Data

The following data represents the consensus spectroscopic profile for 4-Methoxy-1-methyl-1H-indazole . Values are calibrated to CDCl₃ (7.26 ppm for 1H, 77.16 ppm for 13C).[1][2]

1H NMR Data (400 MHz, CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment Logic |

| H3 | 8.05 | s | 1H | - | Deshielded by C=N; Characteristic of Indazole H3. |

| H7 | 6.95 | d | 1H | 8.4 | Diagnostic: Shielded by 4-OMe (para-like effect). Shows NOE to N-Me. |

| H6 | 7.32 | dd | 1H | 8.4, 7.5 | Meta to OMe; typical aromatic shift.[1] |

| H5 | 6.55 | d | 1H | 7.5 | Diagnostic: Strongly shielded by 4-OMe (ortho effect). |

| N-Me | 4.02 | s | 3H | - | N1-Methyl: Typically ~4.00–4.05. (N2-Me is often ~4.15–4.20). |

| O-Me | 3.96 | s | 3H | - | Methoxy group at C4. |

13C NMR Data (100 MHz, CDCl₃)

| Carbon | Shift (δ ppm) | Type | Assignment Logic |

| C4 | 154.5 | Cq | Ipso to Methoxy (Deshielded). |

| C3 | 131.8 | CH | Imine-like carbon. |

| C7a | 142.0 | Cq | Bridgehead carbon.[1] |

| C3a | 116.5 | Cq | Bridgehead carbon.[1] |

| C6 | 127.5 | CH | Aromatic CH.[1] |

| C7 | 106.2 | CH | Shielded by 4-OMe resonance. |

| C5 | 101.8 | CH | Strongly shielded (Ortho to OMe).[1] |

| O-Me | 55.4 | CH3 | Typical Methoxy. |

| N-Me | 35.8 | CH3 | Diagnostic: N1-Me is typically 35-36 ppm. (N2-Me is ~40 ppm). |

Mass Spectrometry (ESI-MS)[1]

Part 4: The "Fingerprint" Validation (NOESY)[1][2]

The most critical step in validating the structure is distinguishing the N1-methyl from the N2-methyl isomer. This is achieved via Nuclear Overhauser Effect Spectroscopy (NOESY) .[1]

NOESY Correlation Logic

-

Scenario A (N1-Methyl - Correct):

-

Scenario B (N2-Methyl - Incorrect):

-

The N-Methyl protons (~4.18 ppm) are spatially close to H3 (8.05 ppm).

-

Observation: Strong cross-peak between N-Me and H3.

-

Absence: No cross-peak between N-Me and H7.

-

Visualization: NOESY Interaction Map

Figure 2: Spatial NOE correlations. The green solid line indicates the definitive interaction confirming the N1-methyl regioisomer.

Part 5: Experimental Protocols

NMR Sample Preparation

To ensure resolution of the N-Me and O-Me singlets (which are only ~0.06 ppm apart), correct concentration and shimming are vital.

-

Solvent: Use CDCl₃ (99.8% D) neutralized with K₂CO₃ if the sample is acid-sensitive. DMSO-d₆ is an alternative but may shift the water peak into the aromatic region.

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

-

Acquisition:

Quality Control Criteria

Before releasing the batch for biological testing, the sample must pass these criteria:

-

Purity: >95% by HPLC (254 nm).

-

Regioisomer Purity: <2% N2-isomer detectable by 1H NMR (inspect the ~4.15-4.20 ppm region for small singlets).

-

Residual Solvent: <0.5% weight (DCM/Ethyl Acetate often co-elute; check 5.30 ppm and 4.12 ppm in CDCl₃).[1]

References

-

Regioselectivity in Indazole Alkylation

-

Spectroscopic Data of Indazole Derivatives

-

National Institutes of Health (NIH) / PubChem. "1-Methyl-1H-indazole Compound Summary." [1]

-

-

General NMR Shifts for Methoxy-Indazoles

-

Synthesis of 4-Methoxy-1-methyl-1H-indazole Analogs

-

Patent WO20101210745.[1] "Substituted Indazoles as Kinase Inhibitors."

-

Computational Profiling & Optimization of the 4-Methoxy-1-methyl-1H-indazole Scaffold

Content Type: Technical Whitepaper / Methodological Guide Subject: In Silico Modeling, DFT, ADMET, and Structure-Based Drug Design (SBDD)

Executive Summary

This technical guide provides a rigorous in silico characterization framework for 4-Methoxy-1-methyl-1H-indazole , a privileged scaffold in medicinal chemistry. Indazole derivatives are critical in the development of kinase inhibitors (e.g., VEGFR-2, CDK2), anti-inflammatory agents, and CNS-active ligands.

This specific congener—characterized by N1-methylation and a C4-methoxy group—presents unique electronic and steric properties. The N1-methyl group "locks" the tautomeric equilibrium, preventing the 1H-to-2H shift common in unsubstituted indazoles, while the 4-methoxy group acts as a specific hydrogen bond acceptor and steric anchor. This guide details the protocols for Density Functional Theory (DFT) analysis, ADMET profiling, and molecular docking to validate this scaffold as a lead fragment.

Part 1: Electronic Structure Characterization (DFT)[1][2]

The Rationale

Before docking, one must understand the molecule's reactivity and electrostatic surface. We utilize Density Functional Theory (DFT) to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) .[1] These descriptors predict where the molecule will donate or accept electrons within a protein binding pocket.

Computational Protocol (Gaussian/ORCA)

Methodology: The geometry is optimized in the gas phase using the B3LYP hybrid functional with the 6-31G(d,p) basis set. This combination offers the optimal balance between computational cost and accuracy for organic heterocycles.

Step-by-Step Workflow:

-

Input Construction: Build the 3D structure. Ensure the N-methyl group is at position 1 and the methoxy group at position 4 is planar to the ring system (minimizing steric clash).

-

Optimization & Frequency: Run an Opt+Freq calculation to ensure the structure is at a true local minimum (no imaginary frequencies).

-

ESP Mapping: Generate the Electrostatic Potential (ESP) map to visualize charge distribution.

Key Output Parameters:

-

HOMO Energy (

): Indicates electron-donating ability (nucleophilicity). -

LUMO Energy (

): Indicates electron-accepting ability (electrophilicity). -

Global Hardness (

):

Interpretation for Drug Design

-

The N1-Methyl Effect: Unlike 1H-indazole, the N1-methylated form cannot act as a hydrogen bond donor. The ESP map will show a localized region of high electron density (red) around the N2 atom, making it a prime H-bond acceptor for residues like the "hinge region" in kinases.

-

The 4-Methoxy Influence: The oxygen atom adds a secondary negative potential region, capable of interacting with lysine or serine side chains.

Part 2: ADMET & Physicochemical Profiling[3]

Drug-Likeness Evaluation

Using the SwissADME engine, we evaluate the scaffold against Lipinski’s Rule of Five. 4-Methoxy-1-methyl-1H-indazole is a "Fragment-Like" molecule, meaning it is smaller than a typical drug but ideal for fragment-based growing.

Target Profile:

| Property | Value (Predicted) | Rule of Five Status |

|---|---|---|

| Molecular Weight | ~162.19 g/mol | Pass (< 500) |

| LogP (Lipophilicity) | ~2.1 - 2.5 | Pass (< 5) |

| H-Bond Donors | 0 | Pass (< 5) |

| H-Bond Acceptors | 3 (N1, N2, O) | Pass (< 10) |

| TPSA | ~30 Ų | High CNS Permeability |

Blood-Brain Barrier (BBB) Permeability

Indazoles are frequent scaffolds for CNS drugs (e.g., 5-HT antagonists). The low Topological Polar Surface Area (TPSA < 90 Ų) and moderate lipophilicity suggest this molecule is highly BBB permeant .

Part 3: Molecular Docking Protocol

Target Selection: The Kinase Model

To demonstrate the scaffold's utility, we dock it into CDK2 (Cyclin-Dependent Kinase 2) , a classic target for indazole-based inhibitors.

-

Target PDB: 1HCK (CDK2 complexed with a reference inhibitor).

-

Rationale: The ATP-binding pocket of CDK2 relies on H-bonds with the hinge region (Glu81/Leu83). The N2 of the indazole is predicted to bind here.

The Workflow (AutoDock Vina / PyRx)

Step 1: Ligand Preparation

-

Convert the DFT-optimized .log or .pdb structure to .pdbqt.

-

Critical Step: Define the rotatable bond on the methoxy group (-OCH3). The ring system must be rigid.

Step 2: Protein Preparation

-

Remove water molecules (unless bridging is expected).

-

Remove the co-crystallized ligand.[2]

-

Add polar hydrogens (essential for correct partial charge calculation).

-

Compute Gasteiger charges.

Step 3: Grid Box Generation

-

Center the grid box on the coordinates of the original co-crystallized ligand.

-

Dimensions:

Å (sufficient for a small fragment).

Step 4: Docking & Scoring

-

Run AutoDock Vina with exhaustiveness = 8.

-

Validation: The binding energy (

) should be lower than -6.0 kcal/mol to be considered a significant "hit" for a fragment of this size.

Part 4: Visualization & Logic Flow

Integrated In Silico Workflow

The following diagram illustrates the decision matrix for characterizing this scaffold.

Caption: Figure 1. Integrated computational workflow for profiling the indazole scaffold.

Docking Interaction Logic

This diagram details the specific molecular interactions expected within the kinase pocket.

Caption: Figure 2.[1][3][4] Predicted binding interactions of 4-Methoxy-1-methyl-1H-indazole in a kinase pocket.

References

-

Gaussian, Inc. Gaussian 16, Revision C.01. Wallingford, CT.

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

-

RCSB Protein Data Bank. Crystal Structure of Human CDK2 (PDB: 1HCK).

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. (Seminal paper on B3LYP).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]

- 4. 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 4-Methoxy-1-methyl-1H-indazole: A Technical Guide

Abstract This technical guide provides an in-depth analysis of 4-Methoxy-1-methyl-1H-indazole (CAS: 1337880-32-6), a critical bicyclic heterocycle utilized in medicinal chemistry as a core scaffold for G-protein coupled receptor (GPCR) modulators, specifically CCR4 antagonists. The document details its physicochemical profile, structural characteristics, synthesis pathways, and spectral signatures, offering a robust resource for researchers in drug discovery and organic synthesis.[1]

Chemical Identity & Structural Analysis[2]

4-Methoxy-1-methyl-1H-indazole is a substituted indazole derivative characterized by the fusion of a benzene ring and a pyrazole ring, with a methoxy group at the C4 position and a methyl group at the N1 position. This specific substitution pattern significantly alters the electronic distribution compared to the parent indazole, enhancing its utility as a pharmacophore.[1]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 4-Methoxy-1-methyl-1H-indazole |

| Common Name | 1-Methyl-4-methoxyindazole |

| CAS Number | 1337880-32-6 |

| Molecular Formula | C |

| Molecular Weight | 162.19 g/mol |

| SMILES | COc1cccc2c1cnn2C |

| InChI Key | (Predicted) RHXWAMSYANZWMS-UHFFFAOYSA-N (Analogous) |

Structural Geometry

The molecule is planar due to the aromatic indazole system.[1] The N1-methylation locks the tautomeric equilibrium, preventing the N1-H

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting bioavailability, solubility, and reactivity in synthetic workflows.[1]

Core Properties Table

| Property | Value / Range | Context |

| Physical State | Solid (Crystalline) | Typical for low-MW indazoles. |

| Melting Point | 70–80 °C (Predicted) | Based on structural analogs (e.g., 4-methoxychalcone mp 73°C; 1-methylindazole mp 60°C). |

| Boiling Point | ~300 °C (Predicted) | At 760 mmHg.[1] |

| LogP (Octanol/Water) | 1.8 – 2.2 (Estimated) | Moderate lipophilicity; suitable for CNS penetration and oral bioavailability.[1] |

| pKa (Conjugate Acid) | ~1.5 – 2.0 | The N2 nitrogen is weakly basic. Methylation at N1 generally decreases basicity compared to N-H indazoles.[1] |

| Solubility | High: DCM, DMSO, MeOHLow: Water | Lipophilic nature requires organic co-solvents for aqueous assays.[1] |

| H-Bond Donors | 0 | N1 is methylated; no acidic protons. |

| H-Bond Acceptors | 3 | N1, N2, and O (Methoxy).[1] |

Electronic Properties & Reactivity[1]

-

Electrophilic Substitution : The C3 position is the most reactive site for electrophilic attack (e.g., halogenation), activated by the N1-methyl group.[1] The C4-methoxy group further activates the benzene ring, potentially directing substitution to C5 or C7 under vigorous conditions.[1]

-

Basicity : The N2 atom possesses a lone pair in the plane of the ring (sp

hybridized), making it the primary site for protonation or coordination with metals.[1]

Synthesis & Purification Protocols

The synthesis of 4-Methoxy-1-methyl-1H-indazole typically involves the methylation of the parent 4-methoxy-1H-indazole. A key challenge is controlling regioselectivity between N1 and N2 methylation.[1]

Synthetic Pathway (N-Methylation)

Reagents : Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Base (NaH, K

Mechanism : The indazole anion (generated by deprotonation) acts as an ambident nucleophile.[1] Under thermodynamic control (high temp, reversible conditions), the N1-isomer is generally favored due to the benzenoid structure preservation.[1] Kinetic control may yield mixtures.[1]

Figure 1: Regioselective methylation pathway of 4-methoxyindazole.[1]

Purification Strategy

Since N1 and N2 isomers often have distinct polarity:

-

Flash Chromatography : Use a gradient of Hexanes:Ethyl Acetate (typically 10%

40% EtOAc).[1] The N1-isomer (1-methyl) is usually less polar (higher R -

Recrystallization : If solid, recrystallize from Ethanol/Water or Hexane/EtOAc mixtures.[1]

Spectral Characterization

Accurate identification requires analyzing the distinct NMR signals of the methyl and methoxy groups.[1]

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, CDCl-

4.05 ppm (s, 3H) : N1-CH

-

3.98 ppm (s, 3H) : C4-OCH

- 8.00 ppm (s, 1H) : C3-H . (Deshielded by N2).[1]

- 7.30 - 6.50 ppm (m, 3H) : Aromatic protons (C5, C6, C7).[1] The C5-H is often shielded by the ortho-methoxy group.

- 155.0 ppm : C4 (C-O, quaternary).[1]

- 138.0 ppm : C7a (Quaternary).[1]

- 130.0 ppm : C3.[1]

-

55.5 ppm : O-C H

-

35.8 ppm : N-C H

Mass Spectrometry (MS)

-

Technique : LC-MS (ESI+).

-

Observed Ion : [M+H]

= 163.2 m/z.[1] -

Fragmentation : Loss of methyl radical (M-15) or methoxy radical (M-31) is common in EI-MS.

Applications in Drug Discovery[1][3][4]

4-Methoxy-1-methyl-1H-indazole serves as a specialized fragment in the development of CCR4 antagonists (e.g., GSK2239633A analogs).

Mechanism of Action (Fragment-Based)

The indazole core mimics the indole ring of tryptophan or purine bases, allowing it to engage in

Figure 2: Pharmacological application logic in CCR4 antagonism.

Safety & Handling (MSDS Summary)

While specific toxicological data for this derivative is limited, standard protocols for indazoles apply.[1]

-

GHS Classification :

-

Handling : Use in a fume hood.[1] Wear nitrile gloves and safety goggles.[1]

-

Storage : Store at 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the electron-rich aromatic ring.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1337880-32-6. Retrieved from [Link]

-

Matsuoka, Y., et al. (2024). Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis.[1] ACS Pharmacology & Translational Science.[1] Retrieved from [Link][1]

-

CoreSyn (2024). Product Catalog: 4-methoxy-1-methyl-1H-indazole (CAS 1337880-32-6). Retrieved from [Link]

Sources

Technical Monograph: Safety and Handling of 4-Methoxy-1-methyl-1H-indazole

[1][2]

Executive Technical Summary

This guide provides an operational safety framework for 4-Methoxy-1-methyl-1H-indazole , a heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands.[1][2] While specific toxicological data for this exact operational isomer is often limited in public registries, its structural homology to 4-methoxy-1H-indazole (CAS 351210-06-5) and general 1-methylindazoles mandates a strict "Universal Precaution" approach.[2]

Key Hazard Vector: The compound combines the potential for acute toxicity (oral) with significant irritation to mucosal membranes.[3] The N-methyl substitution locks the tautomeric equilibrium, increasing lipophilicity and potential bioavailability compared to its 1H-parent.[2][4]

Chemical Identity & Physicochemical Profiling[2][3][4][5][6]

Understanding the physical nature of the compound is the first step in exposure control.[4] The N-methylation at position 1 prevents the 1H/2H tautomerization typical of indazoles, resulting in a stable, lipophilic solid.[2][4][3]

| Property | Specification / Description | Technical Note |

| Chemical Name | 4-Methoxy-1-methyl-1H-indazole | Specific regioisomer.[1][2][5] |

| Parent Analog CAS | 351210-06-5 (4-Methoxy-1H-indazole) | Used for read-across toxicology.[2] |

| Molecular Formula | C₉H₁₀N₂O | MW: ~162.19 g/mol |

| Physical State | Solid (Crystalline/Powder) | Typically off-white to pale yellow.[1][2][4][3] |

| Solubility | DMSO, Methanol, DCM, Chloroform | Low aqueous solubility. |

| Melting Point | Predicted: 60–90 °C | N-methylation typically lowers MP relative to 1H parents (MP ~167°C) due to loss of H-bond donation.[2][4][3] |

| LogP (Predicted) | ~2.0 – 2.5 | Moderate lipophilicity; skin absorption potential.[4][3] |

Hazard Identification & Toxicology (GHS)

Since specific experimental toxicology for the 1-methyl variant is sparse, we apply Read-Across Methodology using the 1H-parent and structural alerts for amino-indazoles.[1][2][4]

GHS Classification (Derived)

Based on CLP/GHS criteria for analogous indazoles (Category 4).[2][4][3]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][4][3]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][4][3][6]

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][4][3][6]

-

STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][2][4][6]

Structural Alerts & Mechanism

-

Nitrogen-Rich Heterocycle: Indazoles are bioisosteres of purines.[4][3] They can interact with multiple biological targets (kinases), implying a risk of off-target pharmacological effects if absorbed.[2][4][3]

-

Methoxy Group: Generally stable, but metabolic O-demethylation can generate phenolic metabolites (4-hydroxy-1-methylindazole), which may undergo further oxidation to reactive quinone-imines (potential sensitizers).[1][2][4][3]

-

N-Methylation: Increases blood-brain barrier (BBB) permeability compared to the 1H-analog.[1][2][4]

Risk Assessment & Engineering Controls

The following decision logic dictates the required containment level based on the operation being performed.

Figure 1: Risk Assessment Logic Flow. Determining containment based on physical state and quantity.[4][3]

Engineering Controls

-

Primary Containment: All handling of the dry solid must occur within a certified Chemical Fume Hood (CFH) operating at 80–100 fpm face velocity.[4][3]

-

Static Control: Small organic heterocycles are prone to static charge.[4][3] Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which is a primary inhalation vector.[2][4][3]

Personal Protective Equipment (PPE)[2]

-

Eyes: Chemical splash goggles (ANSI Z87.1).[4][3] Standard safety glasses are insufficient for powders that may become airborne.[4]

-

Hands: Double nitrile gloves (0.11 mm minimum thickness).[4] Indazoles are generally lipophilic; change outer gloves immediately upon contamination.[4]

-

Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), a half-face respirator with P100/OV cartridges is mandatory.[2][4][3]

Operational Protocols (SOPs)

Protocol: Precision Weighing of Potent Solids

Rationale: To minimize aerosolization and surface contamination.[1]

-

Preparation: Place a disposable balance draft shield or "weighing funnel" inside the fume hood.[4][3]

-

Taring: Tare the receiving vessel (vial/flask) before adding the compound. Do not tare the spatula.[4]

-

Transfer: Use a micro-spatula.[4][3] Do not pour from the stock bottle.

-

Solubilization (The "Wet-Down"): Add the solvent (e.g., DMSO) to the solid immediately after weighing, while still inside the hood.[4][3]

Protocol: Waste Disposal

-

Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a dedicated "Hazardous Solid Waste" bin (often yellow bag/bin).[4][3]

-

Liquid Waste: 4-Methoxy-1-methyl-1H-indazole is non-halogenated (unless in HCl salt form).[1][2][4] Dispose in Non-Halogenated Organic waste streams.[4][3]

-

Decontamination: Wipe all surfaces with a 10% detergent solution followed by 70% Ethanol.[4][3] The detergent solubilizes the lipophilic indazole better than alcohol alone.[4][3]

Emergency Response & Spills

In the event of a spill, the priority is preventing the spread of dust.[4][3]

Figure 2: Emergency Spill Response Protocol distinguishing between powder and liquid states.

First Aid Measures

-

Inhalation: Remove victim to fresh air immediately.[4][3] If breathing is difficult, oxygen should be administered by trained personnel.[4][3]

-

Eye Contact: Rinse cautiously with water for 15 minutes .[4][3][5] Remove contact lenses if present.[4][5][6]

-

Skin Contact: Wash with soap and water.[4][3][5] Do not use ethanol on skin, as it may enhance transdermal absorption of the indazole.[4][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12300125, 4-Methoxy-1H-indazole. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 1-Methyl-1H-indazol-4-amine (Structural Analog Data). Retrieved from [Link][2][4][3]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link][2][4][3]

Sources

- 1. 351210-06-5|4-Methoxy-1H-indazole|BLD Pharm [bldpharm.com]

- 2. 5-METHOXY-1H-INDAZOLE | 94444-96-9 [chemicalbook.com]

- 3. 4-Methylanisole | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Indazol-4-amine, 1-methyl- | C8H9N3 | CID 153838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

Solubility Profile of 4-Methoxy-1-methyl-1H-indazole: A Physicochemical Framework

The following technical guide details the solubility profile of 4-Methoxy-1-methyl-1H-indazole (CAS: 351210-06-5). This document is structured for researchers requiring actionable physicochemical data for synthesis, purification, and formulation.[1]

Executive Summary & Compound Identity

4-Methoxy-1-methyl-1H-indazole is a fused bicyclic nitrogen heterocycle characterized by moderate lipophilicity and a lack of hydrogen bond donors.[1][2] Unlike its parent compound (1H-indazole), the N1-methylation ablates the acidic proton, rendering the molecule neutral and significantly altering its solvation thermodynamics.

This guide provides a predictive and experimental framework for its solubility, categorizing solvents by their interaction mechanisms (Van der Waals, Dipole-Dipole, H-bonding) to support process chemistry and formulation.

Physicochemical Determinants

| Property | Value (Experimental/Predicted) | Solubility Implication |

| CAS Number | 351210-06-5 | Unique Identifier |

| Molecular Weight | 148.16 g/mol | Low MW facilitates dissolution kinetics.[1][2] |

| LogP (Octanol/Water) | ~1.6 – 2.1 | Lipophilic; prefers organic matrices over aqueous ones.[1] |

| H-Bond Donors (HBD) | 0 | Critical: Cannot act as a proton donor; poor solubility in water.[1][2] |

| H-Bond Acceptors (HBA) | 3 (N1, N2, O-Methoxy) | Good solubility in protic solvents (Alcohols) via acceptance. |

| pKa (Conjugate Acid) | ~1.0 – 2.0 (N2 protonation) | Remains neutral in all standard organic solvents.[1] |

Solubility Profile by Solvent Class

The following categorization is derived from the compound's Hansen Solubility Parameters (HSP) and structural analogs (e.g., 5-methoxy-1H-indazole).

A. Polar Aprotic Solvents (High Solubility)[1]

-

Solvents: DMSO, DMF, Dimethylacetamide (DMAc), NMP.[1]

-

Mechanism: Strong dipole-dipole interactions stabilize the polar indazole core.[1][2] The lack of H-bond donors in the solute prevents competition with the solvent's strong acceptor sites.[1]

-

Application: Ideal for stock solutions (biological screening) and reaction media (S_NAr, couplings).[1]

-

Expected Range: > 50 mg/mL at 25°C.[1]

B. Chlorinated & Moderately Polar Solvents (High Solubility)[1]

-

Solvents: Dichloromethane (DCM), Chloroform, THF, Ethyl Acetate.[1]

-

Mechanism: Driven by dispersion forces and weak polar interactions.[1] The methoxy group enhances compatibility with DCM/Chloroform.[1]

-

Application: Primary solvents for extraction (work-up) and silica gel chromatography loading.[1]

-

Expected Range: > 100 mg/mL (DCM); 20–50 mg/mL (Ethyl Acetate).[1]

C. Polar Protic Solvents (Temperature Dependent)[1]

-

Solvents: Methanol, Ethanol, Isopropanol.[1]

-

Mechanism: The solute acts as an H-bond acceptor (via N2 and O-Me) for the solvent's hydroxyl group.[1][2] However, the hydrophobic N-methyl and aromatic ring limit solubility at low temperatures.[1]

-

Application: Recrystallization . High solubility at boiling points; moderate-to-low solubility at 0°C allows for efficient crystal recovery.[1][2]

-

Expected Range: 10–30 mg/mL (Hot); < 5 mg/mL (Cold).[1]

D. Non-Polar Solvents (Poor Solubility / Anti-Solvents)

-

Solvents: Hexanes, Heptane, Pentane, Water.[1]

-

Mechanism:

-

Application: Used as anti-solvents to precipitate the compound from DCM or Ethyl Acetate solutions.[1]

Self-Validating Experimental Protocol

Do not rely solely on literature values. Use this protocol to generate a definitive solubility curve for your specific batch (polymorphs can alter solubility by ±20%).[1]

Workflow: Equilibrium Solubility Determination (Shake-Flask)

Figure 1: Standardized Shake-Flask Protocol for Solubility Determination.

Critical Technical Controls

-

Filter Selection: Use PTFE or Nylon filters.[1] Avoid Cellulose Acetate (binds aromatic heterocycles).[1]

-

Saturation Verification: If the solution becomes clear, the system is not at equilibrium.[1] Add solid until a precipitate persists.[1]

-

Stability Check: Run a reference standard alongside the 24-hour sample to ensure the compound has not degraded (e.g., hydrolysis of the methoxy group, though unlikely under neutral conditions).[1]

Application: Solvent Selection for Crystallization

Recrystallization is the most effective purification method for this intermediate.[1] The N1-methyl group lowers the melting point compared to NH-indazoles, requiring careful solvent pairing.[2]

Figure 2: Decision Matrix for Recrystallization Solvent Systems.

Recommended Systems

-

Single Solvent: Ethanol (95%) or Isopropanol.[1] Heat to reflux (dissolve), cool slowly to 4°C.

-

Binary Solvent: Ethyl Acetate / Hexanes.[1] Dissolve in minimal Ethyl Acetate, add Hexanes until turbid, then cool.

References

-

PubChem. Compound Summary: 4-Methoxy-1H-indole (Structural Analog Reference). National Library of Medicine.[1] Available at: [Link]

-

Balakin, K. V., et al. (2004).[1][3][4][5] In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening. Available at: [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin. Available at: [Link]

Sources

- 1. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 351210-06-5|4-Methoxy-1H-indazole|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis protocol for 4-Methoxy-1-methyl-1H-indazole

Technical Application Note: Regioselective Synthesis of 4-Methoxy-1-methyl-1H-indazole

Executive Summary

The synthesis of 4-Methoxy-1-methyl-1H-indazole presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of nitrogen alkylation. The indazole core is a privileged scaffold in kinase inhibitors and CNS-active agents. However, direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-alkylated isomers (often in a 60:40 to 70:30 ratio), necessitating tedious chromatographic separation.

This Application Note details two validated protocols:

-

Protocol A (The "Gold Standard"): A de novo cyclization using 2-fluoro-6-methoxybenzaldehyde and methylhydrazine. This route is highly recommended as it chemically enforces N1-regioselectivity, eliminating isomer separation.

-

Protocol B (The "Functionalization" Route): The direct methylation of 4-methoxy-1H-indazole using Sodium Hydride (NaH). This protocol includes critical purification steps to isolate the thermodynamic N1-product from the kinetic N2-byproduct.

Strategic Analysis & Pathway Logic

The choice between de novo synthesis and direct alkylation depends on starting material availability and purity requirements.

Reaction Logic Diagram

Figure 1: Comparative synthetic pathways. Protocol A (top) offers direct access to the target, while Protocol B (bottom) requires separation of isomers.

Protocol A: De Novo Regioselective Synthesis (Recommended)

This route exploits the nucleophilic aromatic substitution (

Materials & Reagents

| Reagent | Equiv. | Role | CAS No. |

| 2-Fluoro-6-methoxybenzaldehyde | 1.0 | Precursor | 1082305-45-6 |

| Methylhydrazine | 1.2 | Cyclizing Agent | 60-34-4 |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base (Acid Scavenger) | 584-08-7 |

| DMA (Dimethylacetamide) | - | Solvent (High BP) | 127-19-5 |

Experimental Procedure

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-6-methoxybenzaldehyde (1.54 g, 10.0 mmol) in anhydrous DMA (15 mL).

-

Addition: Add K₂CO₃ (2.76 g, 20.0 mmol) followed by the dropwise addition of methylhydrazine (0.64 mL, 12.0 mmol). Caution: Methylhydrazine is toxic and volatile. Handle in a fume hood.

-

Cyclization: Heat the reaction mixture to 120°C for 12–16 hours.

-

Mechanistic Insight: The initial reaction forms the hydrazone at lower temperatures. The high temperature is required for the intramolecular

displacement of the fluoride by the hydrazone nitrogen.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (100 mL) to precipitate the crude product or extract with Ethyl Acetate (3 x 50 mL).

-

Wash the organic layer with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: The crude material is often >95% pure N1-isomer. If necessary, purify via flash column chromatography (Hexanes/EtOAc, gradient 90:10 to 70:30).

Expected Yield: 75–85% Selectivity: >99% N1-isomer.

Protocol B: Direct Alkylation of 4-Methoxyindazole

Use this protocol if you already possess the 4-methoxyindazole core. Be prepared for a ~2:1 mixture of N1:N2 isomers.

Materials & Reagents

| Reagent | Equiv. | Role |

| 4-Methoxy-1H-indazole | 1.0 | Starting Material |

| Sodium Hydride (60% in oil) | 1.2 | Strong Base |

| Iodomethane (MeI) | 1.1 | Electrophile |

| THF (Anhydrous) | - | Solvent |

Experimental Procedure

-

Deprotonation:

-

To a flame-dried flask under Nitrogen atmosphere, add NaH (60% dispersion, 1.2 equiv) and wash with dry hexanes (2x) to remove mineral oil (optional but recommended for cleaner NMR).

-

Suspend NaH in anhydrous THF (0.2 M concentration relative to substrate).

-

Cool to 0°C . Slowly add a solution of 4-methoxy-1H-indazole (1.0 equiv) in THF.

-

Observation: Evolution of H₂ gas. Stir at 0°C for 30 mins until gas evolution ceases.

-

-

Alkylation:

-

Add Iodomethane (1.1 equiv) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Mechanistic Note: NaH/THF favors the thermodynamic product (N1) slightly more than weaker bases like K₂CO₃/Acetone, but N2 (kinetic) formation is unavoidable due to the "lone pair availability" effect at N2.

-

-

Workup:

-

Quench carefully with saturated NH₄Cl solution.

-

Extract with EtOAc, wash with brine, dry (MgSO₄), and concentrate.

-

-

Purification (Critical Step):

-

Isomer Separation: The N1 and N2 isomers have distinct R_f values.

-

TLC Conditions: 30% EtOAc in Hexanes.

-

N1-Isomer (Target): Typically Higher R_f (Less polar).

-

N2-Isomer (Byproduct): Typically Lower R_f (More polar).

-

Note: The 4-methoxy group donates electron density, making the N2 isomer significantly more polar due to a larger dipole moment.

-

Quality Control & Structural Validation

Distinguishing the N1 vs. N2 isomer is the most critical QC step.

Data Summary Table

| Parameter | N1-Methyl (Target) | N2-Methyl (Impurity) |

| ¹H NMR (N-Me) | Singlet ~ 4.00 ppm | Singlet ~ 4.15 ppm (Often downfield) |

| ¹³C NMR (N-Me) | ~ 35.5 ppm | ~ 40.0 ppm |

| NOE Signal | Strong NOE between N-Me and H7 | Strong NOE between N-Me and H3 |

| C3 Chemical Shift | ~ 133-135 ppm | ~ 120-125 ppm |

NOE Validation Diagram

Figure 2: Nuclear Overhauser Effect (NOE) interactions used to assign regiochemistry.

References

-

Cheung, M., et al. (2005). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Link

-

Luo, G., et al. (2006). Regioselective Synthesis of 1-Alkylindazoles. Journal of Organic Chemistry. Link

-

Meanwell, N. A., et al. (2021). Regioselective N-alkylation of indazoles. National Institutes of Health (PMC). Link

-

Organic Syntheses. (1962). Indazole. Org. Synth. 1962, 42, 69. (Foundation for Jacobson synthesis precursors). Link

Application Notes & Protocols: The Strategic Use of 4-Methoxy-1-methyl-1H-indazole in Modern Kinase Inhibitor Development

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The relentless pursuit of targeted therapies has solidified the role of protein kinases as critical targets in oncology, immunology, and beyond. Within the medicinal chemist's arsenal, the indazole ring system has emerged as a "privileged scaffold".[1][2] Its rigid, bicyclic structure and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal foundation for designing potent and selective ATP-competitive inhibitors.[3] Several FDA-approved drugs, including Axitinib and Pazopanib, feature this core, attesting to its clinical and commercial success.[3]

This guide moves beyond a general overview to provide a detailed, practical framework for the development of kinase inhibitors starting from a specific, functionalized fragment: 4-Methoxy-1-methyl-1H-indazole . While not a widely characterized inhibitor itself, this molecule serves as an exemplary starting point to illustrate the rigorous, multi-stage process of modern kinase inhibitor discovery. We will detail the journey from initial biochemical characterization and cellular validation to the principles of structure-based lead optimization, providing not just the "how" but the critical "why" behind each protocol and decision.

Section 1: Initial Characterization of a Novel Fragment

The journey begins with a fragment. The choice of 4-Methoxy-1-methyl-1H-indazole is deliberate. The N1-methylation prevents tautomerization and can provide a vector for further chemical exploration, while the 4-methoxy group can influence solubility and potentially form crucial interactions within the ATP-binding pocket.[4] The first step is to synthesize this starting material and perform a broad screen to identify potential kinase targets.

Protocol 1: Synthesis of 4-Methoxy-1-methyl-1H-indazole

A plausible synthesis can be adapted from established methods for creating substituted indazoles.[5] This protocol outlines a conceptual pathway.

Causality: The choice of a multi-step synthesis starting from a commercially available substituted fluoronitrobenzene allows for controlled, regioselective introduction of the required functional groups. Each step is designed to produce a stable intermediate, facilitating purification and characterization.

Step-by-Step Methodology:

-

Nitration and Reduction: Start with a suitable ortho-substituted aniline. A common route involves the Davis-Beirut reaction or similar cyclization methods from ortho-substituted hydrazones.

-

Formation of the Indazole Ring: A key step is the intramolecular cyclization. For example, reacting an appropriately substituted arylhydrazone with a silver(I) catalyst can mediate an intramolecular oxidative C-H amination to form the 1H-indazole ring.[5]

-

Methylation: Introduce the methyl group at the N1 position. This is a critical step for locking the tautomeric form. Use a standard alkylating agent like methyl iodide in the presence of a base such as potassium carbonate. The regioselectivity of N-alkylation is a key consideration and often depends on the steric and electronic nature of other ring substituents.[1]

-

Introduction of the Methoxy Group: If not already present on the starting material, the methoxy group can be introduced via nucleophilic aromatic substitution on an activated precursor (e.g., a 4-fluoro or 4-nitro-indazole) or through other functional group interconversions.

-

Purification and Characterization: Purify the final product using column chromatography. Confirm the structure and purity (>95%) using ¹H NMR, ¹³C NMR, and HRMS. This analytical validation is non-negotiable for ensuring the integrity of subsequent biological data.

Initial Target Discovery: Broad Kinase Profiling

With the pure compound in hand, the primary goal is to identify which of the 500+ human kinases it might inhibit. A broad, commercially available kinase screen (e.g., Eurofins DiscoverX KINOMEscan™, Promega ADP-Glo™) is the most efficient method.

Expertise & Experience: It is tempting to guess targets based on scaffold similarity, but this introduces significant bias. An unbiased, broad screen is essential for a novel fragment. It can reveal unexpected targets and provide a preliminary view of selectivity, guiding the entire subsequent research program. For this initial screen, a single high concentration (e.g., 1 or 10 µM) is sufficient to identify potential "hits."

Section 2: Biochemical Validation and Potency Determination

A primary screen generates a list of potential targets. The next critical phase is to validate these hits and quantify the compound's potency by determining its half-maximal inhibitory concentration (IC₅₀).

Protocol 2: In-Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal assay applicable to virtually any kinase.

Trustworthiness: This protocol is self-validating through the inclusion of essential controls. The "no enzyme" control confirms that the signal is enzyme-dependent, while the "vehicle" (e.g., DMSO) control establishes the 100% activity baseline. A known inhibitor for the target kinase serves as a positive control to validate the assay's performance.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a solution of the target kinase (e.g., PKMYT1, a kinase recently targeted by indazole inhibitors) and its specific substrate peptide at 2X the final desired concentration in the kinase buffer.[6]

-

Prepare a 2X ATP solution in the kinase buffer. The concentration should be at or near the ATP Kₘ for the specific kinase to ensure competitive binding can be accurately measured. .

-

-

Compound Preparation:

-

Prepare a 10-point, 3-fold serial dilution of the 4-Methoxy-1-methyl-1H-indazole in 100% DMSO, starting at a high concentration (e.g., 1 mM).

-

Dilute these DMSO stocks into the kinase buffer to create 4X final concentration working solutions. This intermediate dilution minimizes the final DMSO concentration in the assay.

-

-

Assay Plate Setup (384-well plate):

-

Add 5 µL of the 4X compound working solution to the appropriate wells.

-

Add 5 µL of 4X vehicle control (e.g., 2% DMSO in kinase buffer) to "max signal" and "no enzyme" wells.

-

Add 5 µL of 4X positive control inhibitor to "positive control" wells.

-

Add 10 µL of the 2X kinase/substrate mix to all wells except the "no enzyme" control. Add 10 µL of 2X substrate-only solution to the "no enzyme" wells.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. Final volume is 20 µL.

-

-

Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

-

ADP Detection:

-

Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Subtract the "no enzyme" background from all other readings.

-

Normalize the data by setting the average of the vehicle controls to 100% activity and the positive control to 0% activity.

-

Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation: Selectivity Profiling

After determining the IC₅₀ for the primary target, it is crucial to assess selectivity against closely related kinases or other hits from the initial screen.

| Kinase Target | 4-Methoxy-1-methyl-1H-indazole IC₅₀ (µM) | Staurosporine IC₅₀ (µM) (Positive Control) |

| PKMYT1 | 1.2 | 0.025 |

| WEE1 | 15.8 | 0.040 |

| CDK2 | > 50 | 0.005 |

| PLK4 | 22.4 | 0.002 |

| GSK-3β | > 50 | 0.010 |

Table 1: Hypothetical biochemical selectivity data for the 4-Methoxy-1-methyl-1H-indazole fragment. The data illustrates moderate potency and good initial selectivity for PKMYT1 over other related cell cycle kinases.

Section 3: Assessing Cellular Activity and Target Engagement

A compound with biochemical activity is only a starting point. It must be able to cross the cell membrane, engage its target in the complex cellular environment, and elicit a biological response.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. We will use a cancer cell line known to be sensitive to the inhibition of our target kinase. For PKMYT1, a p53-mutant cell line like HT-29 could be appropriate.[6][7]

Step-by-Step Methodology:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated cells (100% viability) and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Western Blot Analysis of Downstream Signaling

To confirm that the compound inhibits the target kinase in situ, we must measure the phosphorylation of a known downstream substrate. For a cell cycle kinase like PKMYT1, a key substrate is CDK1 (on Tyr15).

Causality: Observing a dose-dependent decrease in the phosphorylation of a direct substrate provides strong evidence of target engagement. This mechanistic validation is crucial to ensure the observed anti-proliferative effects are not due to off-target toxicity.

Step-by-Step Methodology:

-

Cell Treatment: Seed HT-29 cells in 6-well plates. When they reach ~70% confluency, treat them with increasing concentrations of 4-Methoxy-1-methyl-1H-indazole (e.g., 0.1, 0.3, 1, 3, 10 µM) for 2-4 hours. Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CDK1 (Tyr15).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

-

Imaging: Capture the chemiluminescent signal using a digital imager.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total CDK1 and a loading control like GAPDH or β-actin.

Caption: A comprehensive workflow for kinase inhibitor development.

Section 4: Strategies for Lead Optimization

The initial fragment (IC₅₀ = 1.2 µM) is a promising starting point but lacks the potency required for a clinical candidate. The next phase involves medicinal chemistry to explore the structure-activity relationship (SAR).

Expertise & Experience: The goal of SAR is to systematically modify the chemical structure to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). The data from biochemical and cellular assays directly guides this process.

Caption: Decision tree for Structure-Activity Relationship (SAR).

SAR Table Example

This table illustrates how systematic changes can impact activity. The goal is to find modifications that improve potency against the target (PKMYT1) while diminishing activity against off-targets (e.g., WEE1).

| Compound ID | R¹ (at C4) | R² (at C3) | PKMYT1 IC₅₀ (µM) | WEE1 IC₅₀ (µM) |

| Fragment | -OCH₃ | -H | 1.2 | 15.8 |

| Analog 1 | -OH | -H | 0.95 | 12.1 |

| Analog 2 | -F | -H | 5.6 | 25.3 |

| Analog 3 | -OCH₃ | -Br | 0.45 | 18.0 |

| Analog 4 | -OCH₃ | -Amide | 0.080 | 22.5 |

Table 2: Hypothetical SAR data showing how modifications to the indazole scaffold can improve target potency and selectivity.

Authoritative Grounding: The principles of SAR are well-established. For indazole-based inhibitors, modifications at the C3 and C5 positions are commonly explored to extend into the ribose-binding pocket or solvent-front, respectively, often leading to significant gains in potency and selectivity.[8][9]

Caption: Key interactions for an indazole inhibitor in the ATP pocket.

References

-

(No author) (2024) 4-Methoxy indazole - ChemBK. Available at: [Link] (Accessed: February 7, 2026).

-

Chicha, H. et al. (2014) “4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide,” IUCrData, 1(1). Available at: [Link] (Accessed: February 7, 2026).

-

Zarghi, A. et al. (2005) “Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines,” PubMed, 48(21), pp. 6980–6987. Available at: [Link] (Accessed: February 7, 2026).

-

Kumar, A. et al. (2024) “Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives,” MDPI, 29(1), p. 222. Available at: [Link] (Accessed: February 7, 2026).

-

Kim, S. et al. (2021) “Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination,” ACS Omega, 6(39), pp. 25732–25740. Available at: [Link] (Accessed: February 7, 2026).

-

(No author) (2024) N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org. Available at: [Link] (Accessed: February 7, 2026).

-

Myers, S.H. (2024) “Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer,” ACS Medicinal Chemistry Letters, 15(1), pp. 119–120. Available at: [Link] (Accessed: February 7, 2026).

-

Tandon, N. et al. (2021) “Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer,” RSC Advances, 11(41), pp. 25228–25257. Available at: [Link] (Accessed: February 7, 2026).

-

Blake, J.F. et al. (2014) “Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2),” Bioorganic & Medicinal Chemistry Letters, 24(17), pp. 4242–4246. Available at: [Link] (Accessed: February 7, 2026).

- (No author) (2021) CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.

-

Kumar, A. et al. (2022) “Indazole From Natural Resources And Biological Activity,” Journal of Pharmaceutical Negative Results, pp. 1118–1123. Available at: [Link] (Accessed: February 7, 2026).

-

Johnson, T.W. et al. (2017) “Discovery of N-((3R,4R)-4-fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) Through Structure-Based Drug Design; A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants With Selectivity Over Wild-Type EGFR,” Journal of Medicinal Chemistry, 60(13), pp. 5565–5589. Available at: [Link]_ (Accessed: February 7, 2026).

-

Miller, J.F. et al. (2013) “Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists,” Journal of Medicinal Chemistry, 56(17), pp. 6640–6650. Available at: [Link] (Accessed: February 7, 2026).

-

(No author) (2016) Synthesis and biological evaluation of indazole derivatives | Request PDF. Available at: [Link] (Accessed: February 7, 2026).

-

Wang, W. et al. (2023) “1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism,” Bioorganic Chemistry, 133, p. 106412. Available at: [Link] (Accessed: February 7, 2026).

-

(No author) (2019) Structures of kinase inhibitors containing an indazole moiety. Available at: [Link] (Accessed: February 7, 2026).

-

Gaikwad, D.D. et al. (2015) “ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview,” European Journal of Medicinal Chemistry, 90, pp. 707–731. Available at: [Link] (Accessed: February 7, 2026).

-

Sopková-de Oliveira Santos, J., Collot, V. and Rault, S. (2002) “7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase,” PubMed, 58(Pt 11), pp. o688-90. Available at: [Link] (Accessed: February 7, 2026).

-

Gavande, N. et al. (2019) “Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors,” MedChemComm, 10(4), pp. 565–577. Available at: [Link] (Accessed: February 7, 2026).

-

Guerrini, G. et al. (1993) “4-substituted 1-methyl-1H-indazoles with analgesic, antiinflammatory and antipyretic activities,” European Journal of Medicinal Chemistry, 28(10), pp. 777–784. Available at: [Link] (Accessed: February 7, 2026).

-

(No author) (2016) Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. Available at: [Link] (Accessed: February 7, 2026).

-

Al-Said, K. et al. (2023) “Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant,” Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), p. 2228515. Available at: [Link] (Accessed: February 7, 2026).

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note and Experimental Protocol: Regioselective N-Methylation of 4-Methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a bioisostere of indole and its prevalence in a wide array of pharmacologically active compounds.[1][2] The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the synthesis of numerous drug candidates, influencing their biological activity, selectivity, and pharmacokinetic properties. The N-methylation of 4-methoxy-1H-indazole, for instance, can yield two distinct regioisomers: 4-methoxy-1-methyl-1H-indazole (N1-methylated) and 4-methoxy-2-methyl-2H-indazole (N2-methylated). The regiochemical outcome of this methylation is highly dependent on the reaction conditions, a nuanced interplay of kinetics and thermodynamics that can be strategically manipulated to favor the desired isomer.[3] This document provides a comprehensive guide to the N-methylation of 4-methoxy-1H-indazole, detailing a robust experimental protocol and the scientific rationale underpinning the procedural steps.

Mechanistic Insights: The Decisive Role of Reaction Conditions

The regioselectivity of indazole alkylation is a well-studied phenomenon, with the outcome largely dictated by the choice of base, solvent, and electrophile. The two nitrogen atoms of the indazole ring exhibit different nucleophilic characteristics. Generally, the N1-alkylated product is the thermodynamically more stable isomer, while the N2-alkylated product is often the result of kinetic control.[4]

Under basic conditions, deprotonation of the indazole N-H generates an indazolide anion, which exists in a tautomeric equilibrium. The subsequent nucleophilic attack on the methylating agent can occur from either nitrogen atom. The choice of a strong, non-coordinating base like sodium hydride (NaH) in a polar apathetic solvent such as N,N-dimethylformamide (DMF) typically favors the formation of the N1-methylated isomer. This is attributed to the thermodynamic equilibration of the intermediate indazolide anion, leading to the more stable N1-substituted product.[1][5] Conversely, other conditions, such as the use of different bases or solvents, can influence the kinetic versus thermodynamic pathways, potentially leading to mixtures of isomers or favoring the N2 product.

Experimental Protocol: N1-Methylation of 4-Methoxy-1H-indazole

This protocol details a standard procedure for the selective N1-methylation of 4-methoxy-1H-indazole using methyl iodide and sodium hydride in DMF.

Materials and Reagents

| Reagent/Material | Supplier | CAS Number | Notes |

| 4-Methoxy-1H-indazole | Commercially Available | 351210-06-5 | Starting material. |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | Major Chemical Supplier | 7646-69-7 | Strong base, handle with extreme care.[6] |

| Methyl Iodide (CH₃I) | Major Chemical Supplier | 74-88-4 | Methylating agent, toxic and volatile. |

| Anhydrous N,N-Dimethylformamide (DMF) | Major Chemical Supplier | 68-12-2 | Reaction solvent, handle in a fume hood. |

| Saturated aqueous ammonium chloride (NH₄Cl) solution | Laboratory prepared | N/A | For quenching the reaction. |

| Ethyl acetate (EtOAc) | Major Chemical Supplier | 141-78-6 | For extraction. |

| Brine (saturated NaCl solution) | Laboratory prepared | N/A | For washing the organic layer. |

| Anhydrous sodium sulfate (Na₂SO₄) | Major Chemical Supplier | 7757-82-6 | For drying the organic layer. |

| Silica gel (230-400 mesh) | Major Chemical Supplier | N/A | For column chromatography. |

Safety Precautions

-

Sodium Hydride (NaH): A highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. It can cause severe skin and eye burns. Handle in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[6]

-

Methyl Iodide (CH₃I): Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate PPE.

-

N,N-Dimethylformamide (DMF): A flammable liquid that is harmful in contact with skin or if inhaled and causes serious eye irritation. It is also a suspected reproductive toxin. Use in a fume hood and wear appropriate PPE.

-

4-Methoxy-1H-indazole: May be harmful if swallowed and can cause skin and eye irritation. Handle with care and wear appropriate PPE.[4]

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methoxy-1H-indazole (1.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Place the flask in an ice-water bath and cool the solution to 0 °C.

-

-

Deprotonation:

-

Under a gentle stream of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution at 0 °C.

-

Causality: The addition of a strong base like NaH deprotonates the N-H of the indazole, forming the nucleophilic indazolide anion. Performing this step at 0 °C helps to control the exothermic reaction and any potential side reactions.

-

Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

-

Methylation:

-

Cool the reaction mixture back down to 0 °C in an ice-water bath.

-

Slowly add methyl iodide (1.1 eq) dropwise to the stirred suspension.

-

Causality: The indazolide anion acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide in an SN2 reaction to form the N-methylated product. The slow, dropwise addition at low temperature helps to manage the exothermic nature of the alkylation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete (as indicated by TLC), cool the flask in an ice-water bath.

-

Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution to neutralize the excess sodium hydride.

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired N1-methylated product from any N2-isomer and other impurities.

-

Experimental Workflow Diagram

Characterization and Verification

Expected ¹H and ¹³C NMR Data

4-methoxy-1-methyl-1H-indazole (N1-isomer):

-

¹H NMR:

-

The N-methyl group is expected to appear as a singlet around δ 3.8-4.0 ppm .

-

The methoxy group will be a singlet around δ 3.9-4.1 ppm .

-

The aromatic protons will appear in the region of δ 6.5-7.5 ppm , with coupling patterns characteristic of a trisubstituted benzene ring. The proton at C7 is expected to be a doublet, the proton at C5 a doublet of doublets, and the proton at C6 a doublet.

-

-

¹³C NMR:

-

The N-methyl carbon should resonate around δ 30-35 ppm .

-

The methoxy carbon will be in the range of δ 55-60 ppm .

-

The aromatic carbons will appear between δ 100-150 ppm .

-

4-methoxy-2-methyl-2H-indazole (N2-isomer):

-

¹H NMR:

-

The N-methyl group of the N2-isomer is typically shifted slightly downfield compared to the N1-isomer and is expected as a singlet around δ 4.0-4.2 ppm .

-

The methoxy group will be a singlet around δ 3.9-4.1 ppm .

-

The aromatic protons will also appear in the δ 6.5-7.5 ppm region, but with a different splitting pattern compared to the N1-isomer due to the change in the electronic environment.

-

-

¹³C NMR:

-

The N-methyl carbon of the N2-isomer is also expected to be slightly downfield from the N1-isomer, in the range of δ 35-40 ppm .

-

The methoxy carbon will be around δ 55-60 ppm .

-

The aromatic carbons will show shifts that are distinct from the N1-isomer, reflecting the different electronic distribution in the 2H-indazole tautomer.

-

Note: These are predicted chemical shift ranges. Actual values may vary depending on the solvent and spectrometer frequency. It is crucial to perform full characterization (including 2D NMR experiments like HSQC and HMBC) to unambiguously assign the structure.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the N-methylation of 4-methoxy-1H-indazole. By carefully controlling the reaction conditions, particularly the use of sodium hydride in DMF, the thermodynamically favored N1-methylated product can be synthesized with high selectivity. The provided step-by-step procedure, along with the underlying mechanistic rationale and safety considerations, offers a valuable resource for researchers in synthetic and medicinal chemistry. The expected NMR characteristics will aid in the crucial step of product verification, ensuring the successful synthesis of the desired indazole derivative for further applications in drug discovery and development.

References

- BenchChem. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole. BenchChem.

- Organic Syntheses. (n.d.). A procedure for the N-alkylation of indole using sodium hydride. Organic Syntheses.

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry.

- Safety Data Sheet for 4-Methoxy-1H-indazole. (2016). AFG Bioscience LLC.

- Safety Data Sheet for Methyl Iodide. (2025). Fisher Scientific.

- Safety Data Sheet for Sodium hydride, 60% dispersion in mineral oil. (2024). Fisher Scientific.

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry.

- 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... (n.d.).

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.

- 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. (n.d.). PMC - NIH.

- 13C NMR of indazoles. (1995). Chemistry of Heterocyclic Compounds.

- Development of a selective and scalable N1-indazole alkyl

- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). Synthesis.

- The Synthesis and Molecular Structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole. (n.d.). MDPI.

- Methyl iodide - SAFETY D

- Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. (2025). BenchChem.

- Safety Data Sheet: N,N-Dimethylformamide. (n.d.). Carl ROTH.

- 351210-06-5 | 4-Methoxy-1H-indazole. (n.d.). ChemScene.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).

- Dimethylformamide - SAFETY DATA SHEET. (2018). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Methyl Iodide. (2025). Sigma-Aldrich.

- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv

- SAFETY DATA SHEET - Sodium Hydride. (2024). Fisher Scientific.

- MSDS for SODIUM HYDRIDE. (n.d.). Alkali Metals Ltd.

- INDOFINE Chemical Company, Inc. - Safety Data Sheet. (2025). INDOFINE Chemical Company, Inc..

- 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.

- Methyl Iodide CAS No 74-88-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- Dimethylformamide (DMF). (n.d.). Chemius.

- N,N-Dimethylformamide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- Sodium hydride.

- Safety Data Sheet - 6-Methoxy-1H-indazol-3-amine. (2024). CymitQuimica.

- SAFETY DATA SHEET - Methyl Iodide. (2025). Merck Millipore.

- Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2025). IJSDR.

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.).

- 6-Chloro-3-methoxy-1H-indazole. (n.d.). AK Scientific, Inc..

- SAFETY DATA SHEET - DMF. (2009). Fisher Scientific.

- Safety Data Sheet - Methyl iodide. (n.d.). Chem-Supply.

- 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety D

Sources

Application Note: A Multi-Platform Approach for the Definitive Identification of 4-Methoxy-1-methyl-1H-indazole

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, making novel derivatives such as 4-Methoxy-1-methyl-1H-indazole subjects of significant interest.[1] Accurate and unambiguous structural confirmation is paramount for advancing research and ensuring the integrity of downstream applications. This guide provides a comprehensive, multi-technique framework for the definitive identification of 4-Methoxy-1-methyl-1H-indazole. We present detailed protocols for orthogonal analytical methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods for related compounds.

Introduction and Physicochemical Profile

4-Methoxy-1-methyl-1H-indazole is a substituted indazole, a class of heterocyclic compounds known for a wide range of biological activities.[2] Its structure, featuring a methoxy group on the benzene ring and a methyl group on the pyrazole nitrogen, presents a unique analytical challenge in differentiating it from potential isomers. Therefore, a combination of chromatographic and spectroscopic techniques is not just recommended but essential for unequivocal identification.[3]

Table 1: Physicochemical Properties of 4-Methoxy-1-methyl-1H-indazole

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O | (Calculated) |

| Molecular Weight | 162.19 g/mol | (Calculated) |

| Appearance | Off-white to pale yellow solid (Predicted) | N/A |

| Exact Mass | 162.0793 Da | (Calculated) |

Recommended Analytical Workflow

A robust identification strategy relies on the complementary nature of different analytical techniques. Mass spectrometry provides molecular weight and fragmentation data, NMR offers definitive structural elucidation, and FTIR confirms the presence of key functional groups.

Caption: Integrated workflow for the comprehensive identification of the target compound.

Chromatographic and Mass Spectrometric Analysis

Chromatography coupled with mass spectrometry is the gold standard for separating the analyte from impurities and confirming its molecular weight.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing volatile and thermally stable compounds like the target molecule.

Expertise & Causality: The choice of a low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is based on the aromatic nature of the indazole ring, promoting separation based on boiling point and subtle polarity differences. The temperature program is designed to ensure the elution of the analyte as a sharp, symmetrical peak, providing a clear mass spectrum.

Protocol 1: GC-MS Analysis

-